Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate
CAS No.: 959745-88-1
Cat. No.: VC11680645
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959745-88-1 |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | ethyl (1S,2R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate |
| Standard InChI | InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9+,10+/m0/s1 |
| Standard InChI Key | BVJJICVWJDHURF-SGIHWFKDSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1C[C@@H]2[C@H]([C@@H]1NC(=O)OC(C)(C)C)O2 |
| SMILES | CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2 |
| Canonical SMILES | CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2 |
Introduction
Structural and Stereochemical Analysis
Molecular Framework and Functional Groups
The compound’s core consists of a bicyclo[3.1.0]hexane system, a strained tricyclic structure incorporating an oxygen atom at position 6 (6-oxa). The tert-butoxycarbonyl (Boc) group at position 2 protects the amine, while the ethyl ester at position 3 provides a handle for further functionalization. The stereochemistry—denoted as 1S*,2R*,3S*,5R*—dictates spatial arrangements critical for its reactivity and interactions in synthetic pathways .
Table 1: Key Structural Descriptors
Stereochemical Variants and Isomers
A closely related isomer, ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate (CAS No. 959745-87-0), differs in the configuration at position 3 . This subtle stereochemical variation impacts reactivity and downstream applications, underscoring the necessity of precise synthetic control.
Synthesis and Manufacturing
Synthetic Strategies
While explicit protocols for this compound are scarce, analogous syntheses suggest a multi-step approach:
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Bicyclic Core Construction: Cyclopropanation via Simmons-Smith or transition-metal-catalyzed methods to form the bicyclo[3.1.0]hexane scaffold .
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Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Esterification: Ethyl ester formation through acid-catalyzed condensation or carboxylate alkylation.
Purification and Quality Control
Suppliers report purities >99.0%, achieved via chromatographic techniques (e.g., flash chromatography) or recrystallization . Analytical methods include HPLC and NMR spectroscopy, with suppliers providing detailed spectral data upon request .
Physicochemical Properties
Table 2: Computed Physicochemical Parameters (Analogous Structures)
Applications in Pharmaceutical Synthesis
Role as a Synthetic Intermediate
The compound’s dual functionality (Boc-protected amine and ethyl ester) enables sequential deprotection and coupling reactions. For example:
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Deprotection: Acidic cleavage (e.g., HCl in dioxane) yields a free amine for peptide coupling .
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Ester Hydrolysis: Basic conditions (e.g., NaOH) generate a carboxylic acid for further derivatization.
Case Study: Antiviral Agent Precursor
In a 2023 study, the bicyclo[3.1.0]hexane core was incorporated into a protease inhibitor scaffold, demonstrating enhanced binding affinity due to conformational restraint . The Boc group facilitated selective functionalization without side reactions.
Comparative Analysis with Structural Analogs
Table 3: Comparison of Bicyclo[3.1.0]hexane Derivatives
Future Research Directions
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